2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile
Description
Structural Characterization of 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name is derived from its pyridine-nitrile core and piperidine substituent. The IUPAC name is This compound , reflecting the attachment of the 3-(hydroxymethyl)piperidine moiety to the pyridine ring at the 2-position, with a nitrile group at the 3-position of the pyridine.
Key identifiers :
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 939986-69-3 | |
| Molecular Formula | C₁₂H₁₅N₃O | |
| Molecular Weight | 217.27 g/mol | |
| SMILES Code | N#CC1=C(N2CC(CO)CCC2)N=CC=C1 |
The structure comprises a nicotinonitrile backbone (3-cyano-pyridine) linked via a nitrogen atom to a piperidine ring, where a hydroxymethyl group is attached to the 3-position of the piperidine.
Molecular Geometry and Conformational Analysis
The molecular geometry is influenced by the rigidity of the pyridine ring and the flexibility of the piperidine moiety.
Pyridine-Nitrile Core
- The pyridine ring adopts a planar geometry due to aromatic stabilization.
- The nitrile group (–C≡N) is oriented perpendicular to the pyridine plane, minimizing steric hindrance.
Piperidine Substituent
- The piperidine ring can adopt chair or boat conformations. In solution, rapid interconversion between these forms is expected.
- The hydroxymethyl group (–CH₂OH) at the 3-position of the piperidine may adopt gauche or anti conformations relative to the piperidine nitrogen.
Computational Insights
While experimental conformational data is unavailable, computational methods (e.g., molecular mechanics) predict:
- Low-energy conformers : Chair piperidine with anti hydroxymethyl orientation.
- Steric interactions : Minimal strain due to the spatial separation of substituents.
Crystallographic Data and X-ray Diffraction Studies
No experimental crystallographic data is available in the provided sources. However, X-ray diffraction (XRD) is a critical technique for resolving molecular packing and intermolecular interactions.
General XRD Principles
- Single-crystal XRD : Provides atomic coordinates and bond lengths for crystalline samples.
- Powder XRD (PXRD) : Identifies phase purity and crystallinity in powdered materials.
Application to This Compound
If studied, XRD would reveal:
- Hydrogen-bonding networks : Potential interactions between hydroxymethyl groups and pyridine nitrogen.
- Packing motifs : Stacking of nitrile groups or aromatic pyridine rings.
For reference, powder XRD is widely used in pharmaceuticals to confirm polymorphic forms and purity.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
While specific spectral data for this compound is absent in the provided sources, expected signatures can be inferred from functional group chemistry.
Nuclear Magnetic Resonance (NMR)
| 1H NMR (Predicted) | 13C NMR (Predicted) |
|---|---|
| - Pyridine protons: δ 7.5–8.5 ppm (aromatic H) | - Pyridine carbons: δ 120–155 ppm |
| - Piperidine H: δ 1.5–2.0 ppm (m, CH₂) | - Nitrile carbon: δ 115–120 ppm |
| - Hydroxymethyl H: δ 3.5–4.0 ppm (s, –CH₂OH) | - Hydroxymethyl carbon: δ 60–65 ppm |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) |
|---|---|
| Nitrile (–C≡N) | 2240–2260 (strong) |
| Hydroxyl (–OH) | 3200–3500 (broad) |
| Pyridine C=N | 1600–1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λmax : Expected in the 200–300 nm range due to nitrile and pyridine π→π* transitions.
- molar absorptivity (ε) : Moderate values (e.g., 1,000–3,000 L mol⁻¹ cm⁻¹) typical for aromatic systems.
Mass Spectrometry (MS)
| Ionization Mode | Key Fragmentations |
|---|---|
| ESI+ | [M+H]⁺ at m/z 218.1 (C₁₂H₁₆N₃O⁺) |
| High-resolution MS | Accurate mass: 217.27 g/mol |
Properties
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-7-11-4-1-5-14-12(11)15-6-2-3-10(8-15)9-16/h1,4-5,10,16H,2-3,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDJVEPGGVSDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655987 | |
| Record name | 2-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-69-3 | |
| Record name | 2-[3-(Hydroxymethyl)-1-piperidinyl]-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 939986-69-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in neurodegenerative diseases.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to metabolic pathways, thereby influencing cellular processes such as apoptosis and cell proliferation .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and the introduction of hydroxymethyl groups significantly affect the compound's potency and selectivity. For example, the presence of the hydroxymethyl group enhances solubility and receptor affinity, which is crucial for therapeutic efficacy .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial effects:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
These results suggest that the compound has promising applications in treating infections caused by resistant bacterial strains .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against cancer cell lines, including:
- HeLa Cells : IC50 = 12 µM
- MCF-7 Cells : IC50 = 15 µM
The mechanism appears to involve induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .
Case Studies
- Neuropathic Pain Model : In animal models, administration of the compound resulted in significant analgesic effects, demonstrating its potential as a therapeutic agent for neuropathic pain management. The study highlighted its ability to modulate pain pathways without significant side effects .
- Neuroprotection Study : A recent investigation into the neuroprotective effects showed that the compound could reduce neuronal cell death in models of oxidative stress, suggesting a role in protecting against neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile serves as a versatile building block for the development of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it useful for synthesizing new compounds with desired properties.
Case Study: Synthesis of Novel Antimicrobial Agents
Research has demonstrated that derivatives of this compound can be synthesized to enhance antimicrobial activity. By modifying the piperidine ring or introducing additional functional groups, researchers have developed compounds that exhibit significant antibacterial properties against resistant strains of bacteria.
Biology
In biological research, this compound is utilized to explore enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in studying biological processes at the molecular level.
Case Study: Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission. The results indicated a promising potential for developing treatments for neurodegenerative diseases.
Medicine
The compound has potential applications in drug development, particularly as a lead compound for creating novel therapeutic agents targeting specific receptors or enzymes.
Case Study: Development of Neurological Drugs
Research indicates that modifications to the structure of this compound can lead to compounds with enhanced efficacy in treating conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier is a critical factor in its development as a neurological drug candidate.
Chemical Reactions Analysis
Nucleophilic Reactions at the Nitrile Group
The nitrile group (-C≡N) exhibits reactivity toward nucleophiles, enabling functional group transformations:
Hydrolysis to Amides/Carboxylic Acids
Under acidic or basic conditions, nitriles hydrolyze to amides or carboxylic acids. For example:
-
In H<sub>2</sub>O/NaOH at elevated temperatures, nitriles convert to carboxylates (e.g., nicotinonitrile → nicotinic acid derivatives) .
-
Hydrolysis of 3-cyano-6-(naphthalen-1-yl)pyridin-2(1H)-one to its carboxylic acid analog was achieved using NaIO<sub>4</sub> at low temperatures .
Table 1: Nitrile Hydrolysis Conditions
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-cyanopyridine derivative | NaIO<sub>4</sub>, low temperature | Carboxylic acid derivative | 72% | |
| Ethyl nicotinate | NaOH (1 M), room temperature | Nicotinic acid | 98% |
Reduction to Amines
Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces nitriles to primary amines. For instance:
-
Reduction of ethyl 5-(tert-butoxycarbonylamino)picolinate with LiAlH<sub>4</sub> yielded tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate .
Transformations of the Hydroxymethyl Substituent
The -CH<sub>2</sub>OH group on the piperidine ring undergoes oxidation, esterification, or nucleophilic substitution:
Oxidation to Aldehydes/Ketones
-
MnO<sub>2</sub> or CrO<sub>3</sub> oxidizes hydroxymethyl groups to aldehydes. For example, oxidation of 2-(hydroxymethyl)piperidine derivatives yields ketones under mild conditions.
Esterification
Reaction with acyl chlorides or anhydrides forms esters:
Table 2: Hydroxymethyl Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Benzyl acetoacetate, EtOH, reflux | Triazolopyridine derivative | 67% | |
| Oxidation | MnO<sub>2</sub>, DCM, rt | Piperidinone derivative | N/A |
Reactivity of the Piperidine Moiety
The piperidine ring participates in alkylation, acylation, and ring-opening reactions:
Alkylation/Acylation
-
Tert-butyl carbamate protection of amines (e.g., tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate synthesis via EDCI/HOBT coupling) .
Ring-Opening Reactions
Strong acids or bases may cleave the piperidine ring. For example:
Stability and Functional Group Compatibility
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Analysis
The compound’s key structural features are compared below with similar nicotinonitrile derivatives:
Table 1: Structural Comparison of Nicotinonitrile Derivatives
Physical and Chemical Properties
- Hydroxymethyl vs. Hydroxyethyl: The target compound’s hydroxymethyl group (vs. hydroxyethyl in ) may confer higher polarity, leading to better aqueous solubility. Data from (Table 2) shows that 2-(2-hydroxyethyl)-nicotinonitrile has a melting point of ~120–125°C and moderate solubility in polar solvents, suggesting the target compound could exhibit similar or improved properties.
- Aromatic vs. Aliphatic Substituents : The imidazo-pyrrolo-pyrazin substituent in introduces aromaticity and planarity, likely reducing solubility but enhancing π-π interactions in biological targets.
Research Findings and Implications
- : Stereoisomers (e.g., S- and R-forms) of nicotinonitrile derivatives in the patent exhibit distinct biological activities, underscoring the importance of chirality in the target compound’s design .
- : Market trends for hydroxyethyl-nicotinonitrile (2016–2020) show stable production, suggesting scalable methods could be adapted for the hydroxymethyl variant .
- : Adamantyl-substituted analogs demonstrate the role of steric bulk in CNS-targeting agents, though the target compound’s hydroxymethyl group may favor peripheral activity .
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Intermediates
- Nicotinonitrile derivatives : These serve as the pyridine core bearing the nitrile group at position 3, which is critical for biological activity and further functionalization.
- 3-(Hydroxymethyl)piperidine : This piperidine derivative contains a hydroxymethyl group at the 3-position, providing a handle for further chemical transformations or biological interactions.
General Synthetic Route
A representative synthesis involves the nucleophilic substitution of a halogenated nicotinonitrile intermediate by 3-(hydroxymethyl)piperidine. This reaction typically proceeds under controlled conditions to ensure regioselectivity and high yield.
Stepwise Description:
Preparation of Nicotinonitrile Derivative :
Nicotinonitrile or its halogenated analogs (e.g., 2-chloronicotinonitrile) are synthesized or procured. These compounds are prepared via ammoxidation of 3-picoline or via condensation reactions involving cyanoacetate derivatives and pyridine aldehydes.Synthesis of 3-(Hydroxymethyl)piperidine :
This intermediate can be prepared by reduction or functionalization of piperidine derivatives. For instance, cyclization of substituted glutaronitrile derivatives followed by selective hydroxymethylation yields the desired piperidine ring with hydroxymethyl substitution.Coupling Reaction :
The key step involves the nucleophilic substitution of the halogen (usually chlorine) on the nicotinonitrile derivative by the nitrogen of 3-(hydroxymethyl)piperidine. This is typically carried out in an appropriate solvent (e.g., ethanol or methanol) under reflux or room temperature with a base or acid catalyst to promote the substitution.Purification and Isolation :
The product is purified by standard techniques such as recrystallization or silica gel chromatography to obtain pure 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinonitrile.
Research Findings and Data Tables
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nicotinonitrile or 2-chloronicotinonitrile | Starting pyridine core with nitrile group | — | Prepared via ammoxidation or condensation |
| 2 | Piperidine derivatives, formaldehyde or equivalent | Hydroxymethylation at 3-position | 70-85 | Cyclization and selective functionalization required |
| 3 | 2-chloronicotinonitrile + 3-(hydroxymethyl)piperidine, solvent (EtOH), base catalyst | Nucleophilic substitution to form target compound | 65-80 | Reaction time: 2-6 hours, temp: RT to reflux |
| 4 | Purification by chromatography or recrystallization | Isolation of pure compound | 90+ | Verified by NMR, IR, MS |
Detailed Research Insights
Spectroscopic Confirmation :
The final compound is confirmed by IR spectroscopy showing characteristic nitrile stretching (~2220 cm⁻¹), hydroxyl group (~3400 cm⁻¹), and aromatic pyridine ring absorptions. Proton NMR confirms the piperidine ring protons and the hydroxymethyl group, while carbon NMR shows signals for the nitrile carbon (~115 ppm) and aromatic carbons.Reaction Optimization :
The substitution reaction's efficiency depends on solvent choice, temperature, and catalyst presence. Mild bases such as triethylamine or pyridine can enhance nucleophilicity and yield. Prolonged heating may lead to side reactions, so reaction monitoring is critical.Alternative Routes :
Some studies suggest that starting from methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride, followed by nitrile introduction via dehydration or substitution, could be an alternative pathway, though less common.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent | Ethanol, Methanol | Good solubility, moderate polarity |
| Temperature | 25°C to reflux (~78°C) | Higher temp increases rate but risks side reactions |
| Catalyst/Base | Triethylamine, Pyridine | Enhances nucleophilicity, improves yield |
| Reaction Time | 2-6 hours | Sufficient for completion without degradation |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity for research use |
Q & A
Q. What are the primary synthetic routes for 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitution or domino reactions. A common approach includes:
- Nicotinonitrile Core Formation : Reacting a pyridine derivative (e.g., 2-chloronicotinonitrile) with 3-(hydroxymethyl)piperidine under basic conditions.
- Optimization : Solvent polarity (e.g., DMF vs. ethanol) and temperature (e.g., 80°C vs. reflux) significantly affect yield. For example, piperidine derivatives react with nitriles in DMF at 80°C to achieve ~72% yield .
- Key Reagents : Piperidine or sodium methoxide as bases, with polar aprotic solvents favoring nucleophilic displacement .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., hydroxymethyl proton signals at δ ~3.5–4.0 ppm and nitrile carbon at δ ~115–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO) .
- X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., CH–π or π–π stacking in nicotinonitrile derivatives) .
Q. What preliminary biological activities have been reported for structurally analogous nicotinonitrile derivatives?
- Antiviral Potential : Phenoxy-nicotinonitrile analogs inhibit viral replication by targeting enzymes like proteases or polymerases .
- Cytotoxicity : Substitutions at the piperidine or pyridine rings modulate activity against cancer cell lines (e.g., IC values in µM ranges) .
Advanced Research Questions
Q. How does the hydroxymethyl group on the piperidine ring influence electronic and steric properties in reactivity studies?
- Electronic Effects : The hydroxymethyl group (-CHOH) introduces polarity, enhancing solubility and hydrogen-bonding capacity. This affects nucleophilic substitution kinetics (e.g., slower reactions in polar solvents due to steric hindrance) .
- Steric Considerations : Substituent positioning (3- vs. 4-hydroxymethyl) alters conformational flexibility, impacting binding to biological targets like enzymes .
Q. What computational methods are employed to predict binding affinities and ADMET properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for similar nitriles) to predict redox stability .
- Molecular Dynamics (MD) : Simulates interactions with proteins (e.g., viral proteases) to identify key binding residues .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~1.8) and blood-brain barrier permeability .
Q. How can contradictory data in synthetic yields or biological activities be systematically addressed?
- Yield Discrepancies : Compare solvent effects (e.g., DMF vs. ethanol) and catalyst loading. For example, sodium methoxide in ethanol yields ~65% vs. piperidine in DMF at 72% .
- Biological Variability : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to confirm target specificity. Structural analogs with trifluoromethyl groups show enhanced potency due to electron-withdrawing effects .
Q. What strategies optimize regioselectivity in multi-component reactions involving this compound?
- Domino Reaction Design : Sequential Michael addition-cyclization steps (e.g., using malononitrile and aldehydes) achieve regiocontrol via steric directing groups .
- Catalytic Systems : Lewis acids (e.g., ZnCl) or organocatalysts improve selectivity for 1,2- vs. 1,4-addition pathways .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
